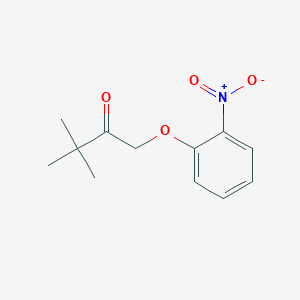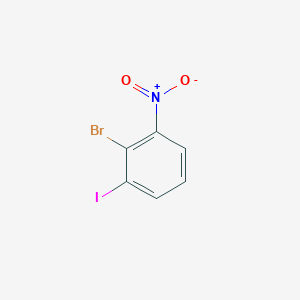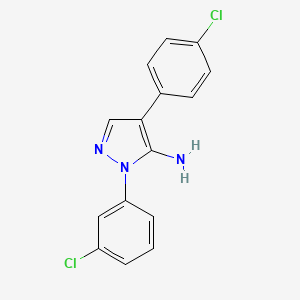![molecular formula C20H32BNO4 B3035580 4-[2-(Boc-amino)-2-propyl]phenylboronic Acid Pinacol Ester CAS No. 335592-60-4](/img/structure/B3035580.png)
4-[2-(Boc-amino)-2-propyl]phenylboronic Acid Pinacol Ester
Vue d'ensemble
Description
4-[2-(Boc-amino)-2-propyl]phenylboronic Acid Pinacol Ester: is a boronic ester derivative commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound features a boronic acid moiety protected by a pinacol ester and an amino group protected by a tert-butoxycarbonyl (Boc) group, making it a versatile intermediate in various chemical transformations.
Mécanisme D'action
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound participates in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction is part of the broader field of palladium-catalyzed coupling reactions, which are fundamental in organic synthesis and have wide applications in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Pharmacokinetics
They may be subject to transesterification with other diols and to hydrolysis . The rate of this reaction is considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is used to create complex organic compounds, which can have various molecular and cellular effects depending on their structure and function .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Boc-amino)-2-propyl]phenylboronic Acid Pinacol Ester typically involves the following steps:
Formation of the Boronic Acid Intermediate: The starting material, 4-bromo-2-(Boc-amino)-2-propylbenzene, undergoes a lithiation reaction using n-butyllithium, followed by treatment with trimethyl borate to form the boronic acid intermediate.
Pinacol Ester Formation: The boronic acid intermediate is then reacted with pinacol in the presence of a dehydrating agent such as toluene to form the pinacol ester.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Hydrolysis: The pinacol ester can be hydrolyzed under acidic or basic conditions to regenerate the boronic acid.
Common Reagents and Conditions:
Palladium Catalyst: Typically, palladium(0) or palladium(II) complexes are used as catalysts in Suzuki-Miyaura coupling reactions.
Base: Common bases include potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvent: Reactions are often carried out in solvents such as tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).
Major Products:
Coupling Products: The major products of Suzuki-Miyaura coupling reactions are biaryl or vinyl-aryl compounds.
Hydrolysis Products: Hydrolysis of the pinacol ester yields the corresponding boronic acid.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Widely used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for the development of bioconjugates and probes.
Medicine:
Drug Development: Employed in the synthesis of drug candidates, particularly those targeting cancer and infectious diseases.
Industry:
Material Science: Used in the development of advanced materials, including polymers and nanomaterials.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the Boc-protected amino group.
4-(N-Boc-amino)phenylboronic Acid Pinacol Ester: Similar but with different substituents on the aromatic ring.
Uniqueness:
Versatility: The presence of both the Boc-protected amino group and the boronic ester makes 4-[2-(Boc-amino)-2-propyl]phenylboronic Acid Pinacol Ester a versatile intermediate in organic synthesis.
Stability: The Boc and pinacol protecting groups provide stability, making it suitable for various reaction conditions.
Propriétés
IUPAC Name |
tert-butyl N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BNO4/c1-17(2,3)24-16(23)22-18(4,5)14-10-12-15(13-11-14)21-25-19(6,7)20(8,9)26-21/h10-13H,1-9H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJKUKSXAGYJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)(C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chlorophenyl 1-[1-(methylsulfonyl)-1H-pyrazol-5-yl]ethyl ether](/img/structure/B3035497.png)

![(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(2,3-dichlorophenyl)methoxy]amine](/img/structure/B3035502.png)
![{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}(phenyl)methanone](/img/structure/B3035505.png)

![{[(2Z)-3-chloro-2H-1,4-benzoxazin-2-ylidene]methyl}dimethylamine](/img/structure/B3035508.png)




![3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3035517.png)
![{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B3035518.png)
![7-Bromo-4-fluorobenzo[b]thiophene](/img/structure/B3035519.png)
![2-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-isoindole-1,3-dione](/img/structure/B3035520.png)
